(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
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Overview
Description
“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide” is a complex organic compound. It contains several functional groups, including an allyl group, a sulfamoyl group, a benzothiazole group, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The benzothiazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements. This, along with the presence of the sulfamoyl, allyl, and benzamide groups, could give this compound interesting chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of the sulfamoyl, benzamide, and allyl groups could affect its solubility, reactivity, and other properties .
Scientific Research Applications
Metal-Free Photocatalysis
Recent studies have highlighted the compound’s role in metal-free photocatalysis. It can serve as a visible light-induced organophotocatalyst for synthesizing functionalized allylsilanes. This approach eliminates the need for metal reagents or catalysts, making it environmentally friendly and economically viable .
Optoelectronic Applications
The compound’s excited state intramolecular proton transfer (ESIPT) reaction is influenced by solvent polarity. Researchers are exploring its behavior in different solvents, which could lead to applications in optoelectronics. Understanding solvent effects may pave the way for innovative materials and analytical tools .
Mechanism of Action
The mechanism of action of this compound is not clear without specific biological studies. If this compound has biological activity, it could be due to interactions with proteins or other biological molecules, possibly through the formation of hydrogen bonds or other types of intermolecular interactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-4-9-22-14-7-6-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-5-8-15(26-2)16(10-12)27-3/h4-8,10-11H,1,9H2,2-3H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQIVAQFAHFEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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